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Compound Name: Satraplatin

Cat. No.: B1681480 Get Quote

Introduction

Satraplatin is a third-generation, orally bioavailable platinum(IV) complex that has

demonstrated significant antitumor activity in preclinical and clinical studies.[1][2][3][4] Its

mechanism of action, like other platinum-based agents, involves the formation of DNA adducts

and inter- and intra-strand crosslinks, which inhibit DNA replication and transcription, leading to

cell cycle arrest and apoptosis.[1] The combination of Satraplatin with radiation therapy is a

promising strategy, as both modalities are DNA-damaging agents and can potentially act

synergistically to enhance tumor cell killing. Preclinical studies have shown that the

combination of Satraplatin and radiation results in greater inhibition of tumor growth than

either agent alone. This document provides detailed protocols for assessing the synergistic

effects of Satraplatin and radiation therapy in vitro and in vivo.

Mechanisms of Synergy

The synergistic interaction between Satraplatin and radiation is thought to arise from several

mechanisms:

Enhanced DNA Damage: Both agents induce DNA damage. Satraplatin forms platinum-

DNA adducts, while radiation causes single and double-strand breaks. The presence of bulky

platinum adducts may impair the repair of radiation-induced DNA damage, leading to an

accumulation of lethal lesions.
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Cell Cycle Arrest: Satraplatin has been shown to induce G2/M phase cell cycle arrest. Cells

in the G2/M phase are generally more sensitive to radiation, suggesting that Satraplatin
may act as a radiosensitizer by synchronizing the cell population in a radiosensitive phase of

the cell cycle.

Induction of Apoptosis: The combination of DNA damage from both agents can trigger

apoptotic pathways more effectively than either treatment alone.

Experimental Workflow for Synergy Assessment
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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